Cas no 887206-41-9 (4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine)

4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine is a thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure features a thiazole core substituted with an amine group and a 4-methylphenoxyethyl side chain, offering versatility in synthetic modifications. This compound may serve as a key intermediate in the development of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its stability and well-defined reactivity profile make it suitable for controlled functionalization. The presence of both aromatic and heterocyclic components enhances its utility in designing compounds with tailored physicochemical properties. Further studies are required to explore its full pharmacological or agrochemical potential.
4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine structure
887206-41-9 structure
Product Name:4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine
CAS No:887206-41-9
MF:C12H14N2OS
MW:234.317361354828
CID:6441797
PubChem ID:2050018
Update Time:2025-05-19

4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine
    • 887206-41-9
    • HMS1655L13
    • 4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine
    • 4-(2-(p-tolyloxy)ethyl)thiazol-2-amine
    • SMR000323918
    • MLS000678437
    • SR-01000019079
    • CHEMBL1498419
    • 4-(2-p-Tolyloxy-ethyl)-thiazol-2-ylamine
    • SR-01000019079-1
    • F1924-0014
    • DTXSID701327927
    • AKOS002286729
    • HMS2732I22
    • Inchi: 1S/C12H14N2OS/c1-9-2-4-11(5-3-9)15-7-6-10-8-16-12(13)14-10/h2-5,8H,6-7H2,1H3,(H2,13,14)
    • InChI Key: ZTHKWCQRDBYRIB-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)CCOC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 234.08268425g/mol
  • Monoisotopic Mass: 234.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 76.4Ų

4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine

4-2-(4-Methylphenoxy)ethyl-1,3-thiazol-2-amine: A Comprehensive Overview

The compound 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine, identified by the CAS number 887206-41-9, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing a sulfur atom and a nitrogen atom in their ring structure. The presence of the thiazole ring in this molecule contributes to its distinctive chemical properties and reactivity.

The molecular structure of 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine consists of a thiazole ring substituted with an ethyl group at position 2. This ethyl group is further substituted with a phenoxy group, which itself is methylated at the para position. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound in synthetic chemistry and drug design.

Recent studies have highlighted the potential of thiazole derivatives like 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine in the development of new pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and antioxidant activities. The methylated phenoxy group is known to enhance the molecule's stability and bioavailability, making it a promising candidate for drug delivery systems.

In addition to its pharmaceutical applications, 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-2-amine has shown potential in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of novel catalysts for organic transformations. Recent advancements in green chemistry have also explored its use as an environmentally friendly alternative to traditional catalysts, emphasizing its role in sustainable chemical processes.

The synthesis of 4-2-(4-methylphenoxy)ethyl-1,3-thiazol-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by substitution reactions to introduce the ethyl and phenoxy groups. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.

The physical properties of this compound are also noteworthy. Its solubility profile makes it suitable for various solvent systems commonly used in organic synthesis. The molecule's melting point and boiling point are within ranges that facilitate its handling under standard laboratory conditions. These properties further enhance its utility in both academic research and industrial applications.

In conclusion, 4-CAS No 887206 - 41 -9, or 4 - (phenylmethoxy) ethyl - 1 , 3 - thiazole - amine, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in modern chemical research and development.

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